molecular formula C10H10F2O3 B15174925 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane

Cat. No.: B15174925
M. Wt: 216.18 g/mol
InChI Key: XDPUIEMTXUYXKJ-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10F2O3 It is a derivative of dioxolane, a heterocyclic acetal, and contains a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 3,5-difluorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane exerts its effects depends on its interaction with molecular targets. The difluorophenoxy group can interact with enzymes or receptors, altering their activity. The dioxolane ring can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Difluoro-4-methylphenyl)-2-methyl-1,3-dioxolane
  • 2-(3,5-Difluoro-phenoxy)ethanol
  • 2-(3,5-Difluoro-phenoxy)acetic acid

Uniqueness

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of both the difluorophenoxy group and the dioxolane ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Biological Activity

2-(3,5-Difluoro-phenoxy)methyl-1,3-dioxolane is a compound of significant interest due to its unique structural features, including a dioxolane ring and a difluorophenoxy group. This compound's biological activity has been explored in various studies, revealing its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial contexts.

Structure and Properties

The compound's molecular formula includes two fluorine atoms, three oxygen atoms, and eight hydrogen atoms. The presence of fluorine enhances lipophilicity, which may contribute to its biological activity compared to similar compounds.

Biological Activity Overview

The biological activity of this compound has been investigated through various assays focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, compounds bearing difluorophenoxy moieties have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF7 (breast cancer)10.25 ± 2.5Induction of apoptosis
2-(4-Chlorophenoxy)methyl-1,3-dioxolaneMDA-MB-468 (breast cancer)14 ± 0.4Cell cycle arrest
2-(Phenylmethoxy)methyl-1,3-dioxolaneA549 (lung cancer)6.6 ± 0.6DNA intercalation

The above table summarizes the IC50 values for different compounds with similar structures. The compound's ability to induce apoptosis was confirmed through dual staining assays using Acridine orange and ethidium bromide .

Antimicrobial Activity

In addition to anticancer effects, the compound has been evaluated for antimicrobial activity against various pathogens. Research indicates that derivatives with similar phenoxy groups can exhibit potent antimicrobial effects.

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)4–8
2-(4-Chlorophenoxy)methyl-1,3-dioxolaneMycobacterium abscessus0.5–1.0

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Study on Anticancer Properties

A study conducted on a series of phenoxy derivatives demonstrated that compounds with the difluorophenoxy group exhibited significant cytotoxicity against MCF7 and MDA-MB-468 cell lines. The most active derivative reduced tumor growth in mouse models without apparent side effects .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of phenoxy derivatives found that certain compounds effectively inhibited the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

2-[(3,5-difluorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10F2O3/c11-7-3-8(12)5-9(4-7)15-6-10-13-1-2-14-10/h3-5,10H,1-2,6H2

InChI Key

XDPUIEMTXUYXKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=CC(=CC(=C2)F)F

Origin of Product

United States

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